4-(BENZYLSULFANYL)-2-(4-METHYLPHENYL)-5H-CHROMENO[2,3-D]PYRIMIDINE
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Overview
Description
4-(BENZYLSULFANYL)-2-(4-METHYLPHENYL)-5H-CHROMENO[2,3-D]PYRIMIDINE is a complex organic compound that belongs to the class of chromeno[2,3-d]pyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(BENZYLSULFANYL)-2-(4-METHYLPHENYL)-5H-CHROMENO[2,3-D]PYRIMIDINE typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the chromeno[2,3-d]pyrimidine core: This can be achieved through cyclization reactions involving appropriate starting materials such as 2-aminobenzophenone derivatives and aldehydes.
Introduction of the benzylsulfanyl group: This step may involve nucleophilic substitution reactions where a benzylthiol is reacted with a suitable leaving group on the chromeno[2,3-d]pyrimidine core.
Addition of the 4-methylphenyl group: This can be done through electrophilic aromatic substitution or other suitable methods.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions could potentially reduce the chromeno[2,3-d]pyrimidine core or the benzylsulfanyl group.
Substitution: The compound may participate in nucleophilic or electrophilic substitution reactions, especially at positions where functional groups are present.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) may be used.
Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can be used under appropriate conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation of the sulfur atom would yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical studies.
Medicine: Possible applications in drug discovery and development, particularly for its potential biological activities.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 4-(BENZYLSULFANYL)-2-(4-METHYLPHENYL)-5H-CHROMENO[2,3-D]PYRIMIDINE would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets and pathways involved would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
- 4-(Methylsulfanyl)-2-phenylchromeno[2,3-d]pyrimidine
- 4-(Benzylsulfanyl)-2-phenylchromeno[2,3-d]pyrimidine
- 4-(Benzylsulfanyl)-2-(4-chlorophenyl)chromeno[2,3-d]pyrimidine
Uniqueness
4-(BENZYLSULFANYL)-2-(4-METHYLPHENYL)-5H-CHROMENO[2,3-D]PYRIMIDINE is unique due to the specific combination of functional groups and the chromeno[2,3-d]pyrimidine core. This unique structure may confer distinct biological activities and chemical reactivity compared to similar compounds.
Properties
IUPAC Name |
4-benzylsulfanyl-2-(4-methylphenyl)-5H-chromeno[2,3-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N2OS/c1-17-11-13-19(14-12-17)23-26-24-21(15-20-9-5-6-10-22(20)28-24)25(27-23)29-16-18-7-3-2-4-8-18/h2-14H,15-16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDQSQQNFYXZYGF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=C(CC4=CC=CC=C4O3)C(=N2)SCC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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